ethyl N-(1,3-benzothiazol-2-ylcarbamoyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate
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Overview
Description
ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is a complex organic compound featuring a benzothiazole moiety, a trifluoromethyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE typically involves the reaction of 2-aminobenzothiazole with ethyl 2-bromo-3,3,3-trifluoropropanoate under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to prevent side reactions and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety into benzothiazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2-BENZOTHIAZOLYL)ACETATE: Similar structure but lacks the trifluoromethyl group.
ETHYL 2-(1,3-BENZOTHIAZOL-2-YL)ACETATE: Another benzothiazole derivative with different functional groups.
Uniqueness
ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is unique due to the presence of both the benzothiazole and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C15H13F6N3O4S |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylcarbamoylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)propanoate |
InChI |
InChI=1S/C15H13F6N3O4S/c1-2-27-10(25)14(15(19,20)21,28-7-13(16,17)18)24-11(26)23-12-22-8-5-3-4-6-9(8)29-12/h3-6H,2,7H2,1H3,(H2,22,23,24,26) |
InChI Key |
CMPKDCCZKVNLJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=NC2=CC=CC=C2S1)OCC(F)(F)F |
Origin of Product |
United States |
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